D-Erythrose-1-13C

Metabolic Flux Analysis Vitamin B12 Biosynthesis Isotopic Tracer

Generic erythrose cannot resolve PPP flux against endogenous pools; alternative 13C-isotopomers produce ambiguous labeling patterns. D-Erythrose-1-13C provides unambiguous C1-specific tracking. • Quantitative MFA of transketolase/transaldolase reactions in cancer metabolism • SIL-IS for LC-MS/MS quantitation of intracellular erythrose & erythrose-4-phosphate • Real-time 13C NMR monitoring of anomeric exchange kinetics • ≥98% chemical purity with 99% atom 13C enrichment

Molecular Formula C4H8O4
Molecular Weight 121.10 g/mol
Cat. No. B118254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythrose-1-13C
Synonyms(2R,3R)-2,3,4-TrihydroxyButanal-1-13C
Molecular FormulaC4H8O4
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1
InChIKeyYTBSYETUWUMLBZ-MMMSSWCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythrose-1-13C: A Site-Specific 13C-Labeled Tetrose for Metabolic Flux Tracing and NMR Structural Studies


D-Erythrose-1-13C (CAS 70849-19-3) is a stable isotope-labeled analog of D-erythrose, a four-carbon aldose sugar. The compound incorporates a carbon-13 (13C) atom at the C1 (anomeric) position, enabling its use as a precise tracer in metabolic pathway analysis and as an internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . With a molecular formula of 13CC3H8O4 and a molecular weight of approximately 121.10 g/mol, D-Erythrose-1-13C retains the native chemical properties of unlabeled D-erythrose while providing a distinct isotopic signature detectable via NMR or MS, thus allowing researchers to monitor its fate in complex biological systems .

Why D-Erythrose-1-13C Cannot Be Substituted with Other Isotopomers or Unlabeled Erythrose


Generic substitution of D-Erythrose-1-13C with unlabeled D-erythrose or alternative 13C-isotopomers (e.g., D-Erythrose-2-13C, D-Erythrose-3-13C, D-Erythrose-4-13C) is scientifically invalid for most research applications. Unlabeled erythrose is indistinguishable from endogenous pools in tracer studies, precluding quantitative flux analysis. Alternative isotopomers, while containing 13C, produce distinct labeling patterns in downstream metabolites due to the site-specificity of metabolic transformations. For instance, the C1 position of erythrose is preferentially incorporated into specific positions of vitamin B12 [1] and defines the anomeric reactivity in carbohydrate chemistry [2]. Therefore, procurement decisions must be based on the exact isotopic position required to match the experimental design's metabolic or structural interrogation point.

Quantitative Differentiation of D-Erythrose-1-13C Against Alternatives


Regiospecific Incorporation into Vitamin B12 Biosynthesis in E. limosum

In a direct head-to-head fermentation experiment with Eubacterium limosum, D-[1-13C]erythrose was compared to D-[1-13C]threose. The 13C-NMR spectrum of the resulting vitamin B12 derivative exhibited a single prominent signal at 109.5 ppm, unequivocally demonstrating that the C1 carbon of erythrose is exclusively incorporated into the C4 position of the 5,6-dimethylbenzimidazole moiety of vitamin B12 [1]. This regiospecificity contrasts with alternative positions (e.g., C2 or C4 of erythrose), which would yield different labeling patterns and are unsuitable for this biosynthetic pathway tracing.

Metabolic Flux Analysis Vitamin B12 Biosynthesis Isotopic Tracer

Kinetic Parameters for Anomeric Oxygen Exchange in Aqueous Solution

The oxygen exchange rate at the anomeric carbon was quantified using D-[1-13C]erythrose and 18O-labeled water, monitored by 13C NMR. The pseudo-first-order rate constants for exchange of the α- and β-furanose anomers were determined to be 1.4 × 10⁻⁴ s⁻¹ at 10°C, 4.8 × 10⁻⁴ s⁻¹ at 23°C, and 8.0 × 10⁻⁴ s⁻¹ at 36°C, with an activation energy of 12.1 kcal/mol [1]. In contrast, D-[1-13C]glucose (a pyranose) exhibited a significantly slower exchange rate constant of 9.5 × 10⁻⁵ s⁻¹ at 61°C, highlighting the enhanced lability of the erythrose anomeric center under similar pH conditions.

Carbohydrate Chemistry NMR Spectroscopy Reaction Kinetics

High-Resolution 13C NMR Spectral Assignment and Conformational Analysis

D-Erythrose-1-13C (enriched to 99 atom% at C1) was used in a comprehensive 13C NMR study of aldoses to measure 13C-13C coupling constants and confirm chemical shift assignments. For D-erythrose, the C1 enrichment allowed for unambiguous assignment of the anomeric carbon resonance and quantification of its coupling to adjacent carbons, revealing specific conformational preferences in aqueous solution [1]. Unlabeled D-erythrose suffers from low natural abundance (1.1%) 13C signal, making such detailed coupling analysis impractical without excessive acquisition times.

NMR Spectroscopy Structural Biology Aldose Conformation

Quantitative Internal Standard for LC-MS/MS and GC-MS Analyses

D-Erythrose-1-13C serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of D-erythrose in biological matrices via LC-MS/MS or GC-MS. Its isotopic purity is specified as ≥98% 13C at the C1 position , ensuring a distinct +1 Da mass shift relative to the unlabeled analyte. This minimizes ion suppression effects and corrects for matrix variability, enabling precise quantitation with typical precision improvements of 5-15% compared to external calibration . Unlabeled D-erythrose or alternative isotopomers (e.g., D-Erythrose-4-13C) would co-elute with the native analyte or produce a different mass shift, respectively, reducing quantitation accuracy.

Analytical Chemistry Metabolomics Quantitative MS

Validated Application Scenarios for D-Erythrose-1-13C in Research and Industry


13C Metabolic Flux Analysis (MFA) of Central Carbon Metabolism

In MFA studies, D-Erythrose-1-13C is used as a tracer to quantify flux through the non-oxidative pentose phosphate pathway (PPP). Its specific C1 label allows researchers to track the carbon rearrangement in transketolase and transaldolase reactions, differentiating between PPP and glycolysis contributions to ribose synthesis [1]. This is critical in cancer metabolism research, where PPP upregulation is a hallmark.

Vitamin B12 and Tetrapyrrole Biosynthesis Pathway Elucidation

As demonstrated in E. limosum [2], D-[1-13C]erythrose is an essential precursor for determining the biosynthetic origin of the 5,6-dimethylbenzimidazole moiety in vitamin B12. Procurement of this compound enables studies on the regiospecificity of carbon incorporation in anaerobic bacteria, with direct implications for biotechnological vitamin production.

Quantitative LC-MS/MS Metabolomics for Erythrose and Erythrose-4-Phosphate

In targeted metabolomics, D-Erythrose-1-13C is employed as a SIL-IS to accurately measure intracellular erythrose and erythrose-4-phosphate concentrations [3]. This is particularly important in studies of the Warburg effect and PPP flux in tumor cells, where precise quantitation of these low-abundance intermediates is required.

NMR-Based Kinetic Studies of Carbohydrate Anomeric Reactivity

The compound enables real-time 13C NMR monitoring of anomeric oxygen exchange reactions, as established by King-Morris and Serianni [4]. This application is unique to the C1-labeled isotopomer and provides quantitative rate constants for understanding sugar mutarotation and glycosylation mechanisms in aqueous solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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